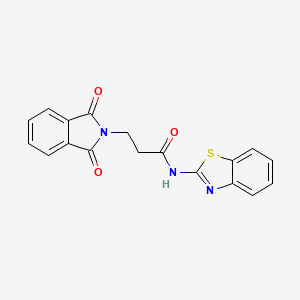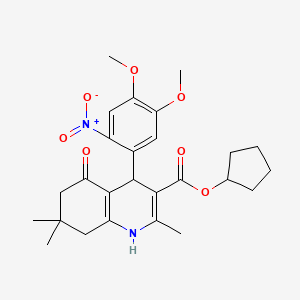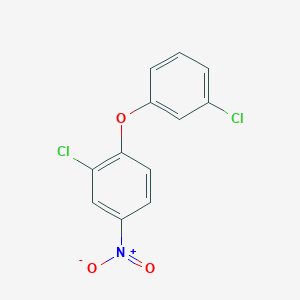![molecular formula C22H37N3O B5172128 (3R*,4R*)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5172128.png)
(3R*,4R*)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R*,4R*)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol, commonly known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of neurological disorders. In
作用机制
The exact mechanism of action of MP-10 is not fully understood. However, it is believed to exert its neuroprotective effects through the modulation of various signaling pathways in the brain. It has been shown to activate the Akt/GSK-3β signaling pathway, which is involved in the regulation of cell survival and apoptosis. Additionally, it has been found to inhibit the production of reactive oxygen species (ROS), which are known to contribute to neuronal damage.
Biochemical and Physiological Effects
MP-10 has been shown to exert a variety of biochemical and physiological effects. It has been found to increase the expression of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are essential for the survival and growth of neurons. Additionally, it has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory.
实验室实验的优点和局限性
One of the main advantages of MP-10 is its high potency and selectivity. This makes it an ideal candidate for in vitro and in vivo studies. Additionally, its relatively simple synthesis method and high purity make it a cost-effective research tool. However, one of the limitations of MP-10 is its low solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on MP-10. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in animal models and human clinical trials. Additionally, its anti-inflammatory properties may be explored for the treatment of various inflammatory conditions. Finally, its potential as a research tool for the study of neuronal signaling pathways and neurotrophic factors may be further explored.
Conclusion
In conclusion, MP-10 is a synthetic compound with promising therapeutic applications in the treatment of neurological disorders. Its high potency, selectivity, and neuroprotective effects make it a valuable research tool for the study of neuronal signaling pathways and neurotrophic factors. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in animal models and human clinical trials.
合成方法
The synthesis of MP-10 involves a multi-step process that requires advanced knowledge of organic chemistry. The initial step involves the reaction between 1-(3-methylbutyl)-4-piperidone and 4-(2-phenylethyl)-1-piperazinecarboxylic acid, which results in the formation of the intermediate compound. This is followed by the reduction of the intermediate using sodium borohydride, which leads to the formation of MP-10. The purity of the final product is ensured through chromatographic techniques such as high-performance liquid chromatography (HPLC).
科学研究应用
MP-10 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. It has also been shown to possess anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.
属性
IUPAC Name |
(3R,4R)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O/c1-19(2)8-11-24-13-10-21(22(26)18-24)25-16-14-23(15-17-25)12-9-20-6-4-3-5-7-20/h3-7,19,21-22,26H,8-18H2,1-2H3/t21-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTUUQUEHYIVCJ-FGZHOGPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCC(C(C1)O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN1CC[C@H]([C@@H](C1)O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B5172048.png)

![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5172057.png)
![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5172065.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide](/img/structure/B5172069.png)

![N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5172087.png)
![2-(2-fluorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5172099.png)
![N-(2,3-dimethylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5172102.png)
![4-nitro-N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5172106.png)
![N-mesityl-2-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]thio}propanamide](/img/structure/B5172117.png)


![1-[3-(isopropylthio)propoxy]-3-methoxybenzene](/img/structure/B5172144.png)